molecular formula C20H18N2OS B12220957 2-phenyl-1-(2-phenyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethanone

2-phenyl-1-(2-phenyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethanone

Cat. No.: B12220957
M. Wt: 334.4 g/mol
InChI Key: JOVOXECDRIJBER-UHFFFAOYSA-N
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Description

2-phenyl-1-(2-phenyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethanone is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with phenyl groups attached to the structure. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-(2-phenyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethanone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with α-bromoacetophenone can lead to the formation of the thiazole ring, which is then fused with a pyridine ring through subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-(2-phenyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-phenyl-1-(2-phenyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenyl-1-(2-phenyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed that the thiazole and pyridine rings play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridines: Compounds with similar thiazole-pyridine structures.

    Phenyl-substituted thiazoles: Compounds with phenyl groups attached to thiazole rings.

Uniqueness

2-phenyl-1-(2-phenyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethanone is unique due to its specific substitution pattern and the presence of both thiazole and pyridine rings

Biological Activity

The compound 2-phenyl-1-(2-phenyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethanone is a thiazole-containing derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H20N2OSC_{21}H_{20}N_2OS, with a molecular weight of 360.46 g/mol. The structure features a thiazole ring fused with a pyridine moiety, which is known to enhance biological activity through various mechanisms.

Antitumor Activity

Thiazole derivatives are widely recognized for their anticancer properties. Research has shown that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds with similar thiazole structures have demonstrated IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against human glioblastoma and melanoma cells, indicating potent activity (MDPI) .
  • Mechanism of Action : The anticancer effect is often attributed to the ability of thiazole derivatives to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases (MDPI) .

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. In studies involving compounds structurally related to our target compound:

  • Efficacy : Some thiazole-based analogues showed promising anticonvulsant activity in animal models, significantly reducing seizure duration and frequency (MDPI) .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring was found to enhance efficacy, suggesting that modifications could lead to improved therapeutic agents for epilepsy (MDPI) .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been well-documented:

  • Broad-Spectrum Activity : Compounds similar to This compound have exhibited activity against both Gram-positive and Gram-negative bacteria as well as fungi (PMC) .
  • Mechanism : The antimicrobial action is believed to result from disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Study 1: Antitumor Efficacy

In a study examining a series of thiazole derivatives, one compound was shown to have an IC50 value significantly lower than doxorubicin against A431 cancer cells. Molecular dynamics simulations indicated that the compound interacted primarily through hydrophobic contacts with target proteins (MDPI) .

Study 2: Anticonvulsant Properties

A novel thiazole derivative was synthesized and tested in a PTZ-induced seizure model in mice. The results showed a marked reduction in seizure severity compared to controls, suggesting that structural modifications in thiazoles can lead to enhanced anticonvulsant effects (MDPI) .

Properties

Molecular Formula

C20H18N2OS

Molecular Weight

334.4 g/mol

IUPAC Name

2-phenyl-1-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)ethanone

InChI

InChI=1S/C20H18N2OS/c23-19(13-15-7-3-1-4-8-15)22-12-11-17-18(14-22)24-20(21-17)16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

JOVOXECDRIJBER-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C(S2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4

Origin of Product

United States

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